molecular formula C19H15N3OS B2554642 7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol CAS No. 890091-05-1

7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

Cat. No. B2554642
CAS RN: 890091-05-1
M. Wt: 333.41
InChI Key: QBDZGLOGVAKLBQ-UHFFFAOYSA-N
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Description

The compound “7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves numerous methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Chemical Reactions Analysis

Pyrimidine derivatives exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are characterized by their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against human cancer cell lines .

Scientific Research Applications

Mechanism of Action

The possible mechanism of action of pyrimidine derivatives was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity .

Safety and Hazards

The safety and hazards of pyrimidine derivatives are evaluated through in vitro biological assessments, ADMET, molecular docking, and MD modelling .

Future Directions

The future directions of research on pyrimidine derivatives include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-16-10-6-5-9-15(16)22-11-14(13-7-3-2-4-8-13)17-18(22)20-12-21-19(17)24/h2-12H,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDZGLOGVAKLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C3=C2NC=NC3=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326286
Record name 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol

CAS RN

890091-05-1
Record name 7-(2-methoxyphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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